4-Octylbiphenyl

Overview

Description

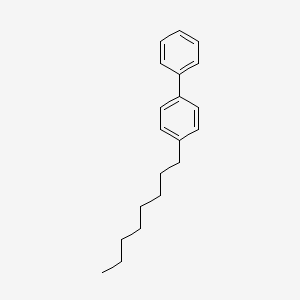

4-Octylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of an octyl group attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs) and other optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octylbiphenyl typically involves the coupling of an octyl-substituted benzene derivative with a biphenyl compound. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Octylbiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the biphenyl structure.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Halogenation and nitration are common substitution reactions that can introduce different functional groups to the biphenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones or alcohols, while substitution reactions can produce halogenated biphenyls .

Scientific Research Applications

4-Octyl-4'-cyanobiphenyl, also known as 8CB, is a liquid crystal compound with various applications, primarily due to its unique physical properties. It is a member of the cyanobiphenyl family, which is well-known for its mesogenic properties .

Scientific Research Applications

Liquid Crystal Research

- Smectic-A Liquid Crystal Studies 4-Octyl-4'-cyanobiphenyl is frequently utilized in studies focusing on the behavior and orientation of smectic-A liquid crystals under different conditions . For instance, it has been used to investigate the orientational behavior of smectic-A liquid crystals when confined between surfaces with nanometer-scale thickness .

- Orientation and Alignment : Researchers have examined how 8CB molecules align on different surfaces such as mica and silica, noting that the alignment varies depending on the surface properties . On mica surfaces, 8CB molecules tend to exhibit planar orientation, aligning their long axis parallel to the surface and forming a lamellar structure. In contrast, silica surfaces lead to the formation of lamellar domains with omnidirectional in-plane orientation .

- Shear Force Effects : The impact of shear forces on the orientation of 8CB has also been studied. Studies indicate that the application of shear forces has a limited effect on the alignment of 8CB molecules, particularly when confined, suggesting reduced molecular mobility due to confinement effects .

- Defect Arrays : 4′-n-octyl-4-cyano-biphenyl can be used to fabricate highly mono-dispersed periodic patterns using the most commonly used smectic liquid crystal .

Material Science

- Thermotropic Liquid Crystals : The thermobarometry of thermotropic liquid crystals is feasible by the metal tube Berthelot method, and its extension in the negative-pressure .

Biological and Chemical Applications

- Bioactive Compound Studies : While not a direct application of 4-Octylbiphenyl, research into bioactive compounds, such as polyphenols, demonstrates potential synergies in biomedical applications . Polyphenol-containing nanoparticles, for example, have shown promise in drug delivery, bioimaging, and cancer therapy due to their antioxidant and anticancer properties . Although this compound itself is not a polyphenol, integrating liquid crystal research with bioactive compound studies could open avenues for novel drug delivery systems or biosensors .

Data Table

| Property | Description | Application |

|---|---|---|

| Liquid Crystal Nature | Exhibits nematic and smectic-A phases, allowing for molecular orientation and alignment. | Fundamental research in liquid crystal behavior, development of display technologies. |

| Surface Alignment | Orientation varies based on surface properties (e.g., mica vs. silica), affecting lamellar structure. | Control of molecular orientation in confined systems, fabrication of specific structures. |

| Shear Force Resistance | Confinement reduces the mobility of molecules, limiting the effect of shear forces on alignment. | Applications requiring stable molecular orientation under mechanical stress. |

| Bioactive Potential | Synergies with bioactive compounds like polyphenols could lead to new applications. | Potential in drug delivery systems, biosensors, and therapeutic applications. |

Case Studies

- Surface Confinement Effects : Studies involving the confinement of 8CB between mica and silica surfaces revealed differences in molecular orientation, offering insights into controlling molecular alignment in nanoscale devices .

- Shear-Induced Orientation : Research on the impact of shear forces on 8CB alignment demonstrated the stability of molecular orientation under mechanical stress, which is crucial for applications in microfluidic devices and sensors .

Mechanism of Action

The mechanism of action of 4-Octylbiphenyl in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a display . The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.

Comparison with Similar Compounds

4-Cyano-4’-octylbiphenyl: Another liquid crystal compound with a cyano group, offering different electronic properties.

4-Pentylbiphenyl: A shorter alkyl chain variant, which affects its liquid crystalline phase behavior.

4-Octyl-4’-biphenylcarbonitrile: Similar structure but with a nitrile group, used in different liquid crystal applications.

Uniqueness: 4-Octylbiphenyl is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it highly effective in forming stable liquid crystalline phases. This property is crucial for its performance in LCDs and other optoelectronic devices .

Biological Activity

4-Octylbiphenyl, also known as 4-cyano-4'-octylbiphenyl (8CB), is a member of the biphenyl family and is primarily studied for its applications in liquid crystal technologies. This compound exhibits unique biological activities that make it relevant in various fields, including biosensing and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by the presence of an octyl group at one end of the biphenyl structure. Its chemical formula is CHN, and it has a molecular weight of approximately 265.36 g/mol. The presence of the cyano group contributes to its liquid crystalline properties, enhancing its responsiveness to environmental stimuli.

1. Cytotoxicity and Cell Proliferation

Research indicates that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time. In studies assessing its effects on different cell lines, it was found to influence cell proliferation rates significantly:

| Concentration (µM) | Cell Line A Proliferation (%) | Cell Line B Proliferation (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 50 |

These findings suggest that higher concentrations of this compound lead to reduced cell viability, indicating potential cytotoxic effects at elevated levels .

2. Cell Adhesion and Migration

This compound has been investigated for its role in modulating cell adhesion and migration. It has been shown to affect the behavior of epithelial cells, promoting or inhibiting their migration based on concentration:

- Low Concentrations (1-10 µM) : Enhanced cell adhesion and migration.

- High Concentrations (50 µM) : Significant inhibition of cell migration.

This dual effect can be attributed to its interaction with cellular membranes and signaling pathways involved in cellular motility .

Case Study 1: Biosensing Applications

In a study exploring the use of liquid crystals in biosensing, researchers utilized this compound as a matrix for detecting biomolecules. The liquid crystalline state allowed for rapid response times to changes in environmental conditions, such as temperature and pH. The study demonstrated that films made from this compound could effectively detect surface-active agents like lipids, showcasing its potential in biosensor applications .

Case Study 2: Nanocomposite Systems

Another significant area of research involves the incorporation of nanoparticles into liquid crystal systems containing this compound. This study revealed that dispersing gold and silver nanoparticles within a matrix of this compound altered its optical and electrical properties, enhancing its sensitivity to external stimuli. The findings indicated that these nanocomposite systems could be tailored for specific sensing applications, broadening the scope of their use in biological assays .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Octylbiphenyl in environmental or biological samples?

- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques. For HPLC, use reverse-phase C18 columns with UV detection (λ = 220–280 nm). GC methods typically employ flame ionization detectors (FID) and polar capillary columns (e.g., DB-5MS). Calibrate using certified reference standards (e.g., 1000 µg/mL in isooctane) and validate recovery rates via spike-and-recovery experiments in matrices like water or serum .

Q. How should researchers synthesize and characterize this compound to ensure reproducibility?

- Methodology : Document synthesis steps in detail, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography). Characterize purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Report melting points, boiling points (e.g., 150°C at 4 mmHg), and chromatographic retention times. For reproducibility, adhere to guidelines requiring explicit procedural descriptions and validation against known spectral databases .

Q. What protocols are critical for assessing the purity of this compound in experimental settings?

- Methodology : Combine chromatographic (HPLC/GC) and spectroscopic (NMR, FTIR) analyses. Use differential scanning calorimetry (DSC) to detect thermal degradation. Compare results with certified standards (e.g., Sigma-Aldrich’s analytical-grade this compound, packaged in sealed ampules). Report batch-specific certificates of analysis (CoA) detailing impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported endocrine-disrupting effects of this compound?

- Methodology : Conduct comparative dose-response studies using in vitro assays (e.g., ERα/ERβ binding assays) and in vivo models (e.g., zebrafish embryo toxicity tests). Control variables such as exposure duration, metabolite interference, and matrix effects. Cross-validate findings with structural analogs (e.g., 4-tert-octylphenol) and meta-analyze existing data to identify confounding factors (e.g., environmental persistence vs. acute toxicity) .

Q. What experimental designs are optimal for evaluating this compound’s environmental fate under varying abiotic conditions?

- Methodology : Simulate photodegradation, hydrolysis, and microbial degradation using controlled reactors. Monitor degradation kinetics via LC-MS/MS and quantify intermediates (e.g., hydroxylated biphenyls). Compare results with nonylphenol data to assess predictive validity, noting limitations (e.g., branched vs. linear alkyl chain stability) .

Q. How can data gaps in this compound’s ecotoxicological profile be addressed without redundant testing?

- Methodology : Apply read-across strategies using structurally similar compounds (e.g., 4-nonylphenol) for preliminary risk assessments. Validate predictions via targeted in silico modeling (e.g., QSAR for bioaccumulation potential) and limited in vivo validation. Prioritize high-impact endpoints (e.g., aquatic toxicity) to optimize resource allocation .

Q. What strategies mitigate variability in chromatographic recovery rates of this compound across complex matrices?

- Methodology : Optimize sample preparation (e.g., solid-phase extraction with C18 cartridges) and matrix-matched calibration. Assess ion suppression/enhancement in LC-MS via post-column infusion. Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for extraction efficiency losses .

Q. Methodological Notes

- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and step-by-step protocols .

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and regulatory databases (e.g., EPA DSSTox) to confirm compound identity .

- Ethical Compliance : For ecotoxicity studies, adhere to OECD test guidelines and minimize vertebrate use via alternative models (e.g., Daphnia magna) .

Properties

IUPAC Name |

1-octyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLBLDDJJJNGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221353 | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-97-4 | |

| Record name | 4-Octyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.